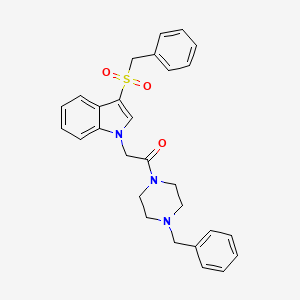
1-(4-benzylpiperazin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-benzylpiperazin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of piperazine substituted with a benzyl group . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a piperazine ring . The benzylpiperazine moiety would likely contribute to the rigidity of the molecule, while the indolyl group could potentially participate in pi-pi stacking interactions .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without specific context. The reactivity of this compound would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of multiple aromatic rings might make the compound relatively non-polar and insoluble in water .科学的研究の応用
Dopamine Receptor Research
A series of chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives, closely related to the compound , were prepared and evaluated for their affinity at dopamine D(2) and D(4) receptors. This research aimed to explore potential therapeutic applications in treating psychiatric disorders by identifying compounds with a similar affinity ratio to that of clozapine, a notable atypical neuroleptic. These compounds were further assessed in behavioral tests to gauge their antipsychotic efficacy and motor side effects, highlighting their potential role in developing new treatments for psychiatric conditions (He Zhao et al., 2002).
Electrochemical Synthesis for Drug Development
Electrochemical methods have been applied in the synthesis of related compounds, such as 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, showcasing the potential of electrochemical synthesis in creating novel drug candidates. These methods offer a green chemistry approach, reducing the need for hazardous reagents and enabling the synthesis of complex molecules with potential therapeutic applications. This innovative synthesis route may pave the way for developing new drug molecules with enhanced efficacy and lower toxicity (D. Nematollahi et al., 2014).
NMDA Receptor Research
The compound and its derivatives have been explored as ligands for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, a critical target for neuroprotective agents. One such derivative displayed high binding affinity, suggesting improved potency for targeting NMDA receptors. This research indicates the potential of these compounds in developing treatments for neurological disorders, such as Alzheimer's disease, by modulating NMDA receptor activity (R. Gitto et al., 2012).
Anticancer Research
1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, structurally related to the compound , were synthesized and evaluated for their anticancer activity. These compounds demonstrated moderate to potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109. This research highlights the potential of such compounds in developing new anticancer therapies by targeting specific cancer cell lines and mechanisms (Jun Jiang et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(3-benzylsulfonylindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c32-28(30-17-15-29(16-18-30)19-23-9-3-1-4-10-23)21-31-20-27(25-13-7-8-14-26(25)31)35(33,34)22-24-11-5-2-6-12-24/h1-14,20H,15-19,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQBPARCOSAIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
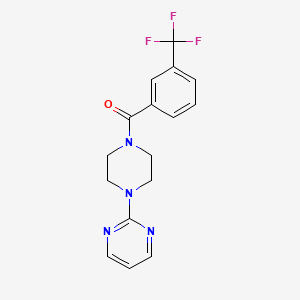
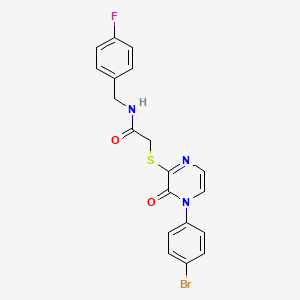
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857693.png)
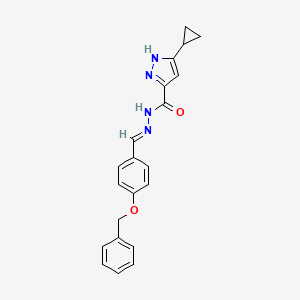
![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2857697.png)
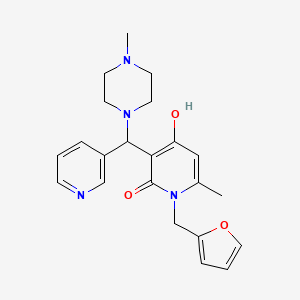

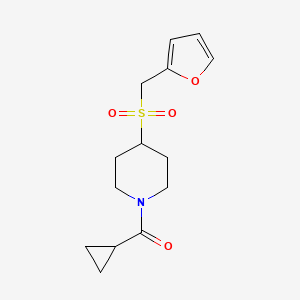
![6-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B2857701.png)
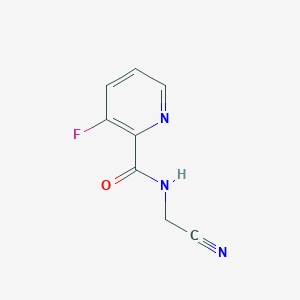
![4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2857705.png)
![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)
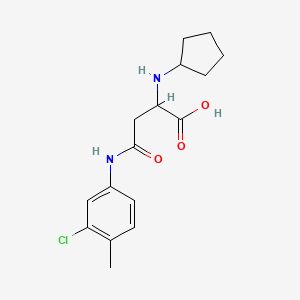
![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
